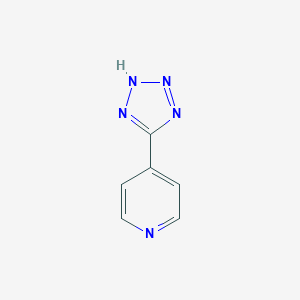
5-(4-Pyridyl)-1H-Tetrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(4-Pyridyl)-1H-tetrazole typically involves the reaction of cyanopyridines with sodium azide, in the presence of metal salts, to yield various complexes. Lin et al. (2005) described the preparation of Mn(II) complexes containing 5-(pyridyl)tetrazole ligands, highlighting the versatility of this compound in forming extended structures through coordination chemistry (Lin et al., 2005).
Molecular Structure Analysis
The molecular structure of 5-(4-Pyridyl)-1H-tetrazole and its polymorphs has been elucidated using techniques like X-ray crystallography and terahertz (THz) spectroscopy. Pellizzeri et al. (2014) discovered a new polymorph of 5-(4-Pyridyl)-1H-tetrazole, using these methods to detail the influence of different packing motifs on the molecular vibrations (Pellizzeri et al., 2014).
Chemical Reactions and Properties
The reactivity of 5-(4-Pyridyl)-1H-tetrazole is influenced by its ability to form complexes with metals, acting as a ligand that coordinates through different nitrogen atoms in the tetrazole residue. The synthesis and characterization of metal complexes, as demonstrated by Mautner et al. (2004), showcase the compound’s role in forming varied structural motifs in coordination chemistry (Mautner et al., 2004).
Applications De Recherche Scientifique
Synthesis and Structures of Complexes : This compound has been used to create Mn(II) complexes. These complexes are synthesized by reacting cyanopyridines with sodium azide in the presence of Mn(II) salts. X-ray crystallography shows that 5-(pyridyl)tetrazole ligands can coordinate to Mn through different nitrogen atoms or via the pyridyl group. These complexes form extended 2D and 3D structures through networks of hydrogen bonding (Lin, Clegg, Harrington, & Henderson, 2005).
Terahertz Spectroscopy and Polymorphism : A new high-temperature polymorph of 5-(4-Pyridyl)-1H-Tetrazole was discovered and characterized using X-ray crystallography and terahertz (THz) spectroscopy. This research helps understand the influence of different packing motifs on molecular and low energy lattice vibrations (Pellizzeri, Delaney, Korter, & Zubieta, 2014).
DNA-Binding and Antioxidant Properties : Copper complexes of pyridyl–tetrazole ligands with this compound show significant DNA-binding and antioxidant properties. These studies reveal that such complexes can bind avidly to calf thymus DNA, demonstrating potential applications in biochemistry and pharmacology (Reddy, Surya, Shaik, & Kanuparthy, 2016).
Energetic Materials and Thermal Hazard Analysis : 5-(4-Pyridyl)-1H-Tetrazole has been explored as a component in energetic materials. Studies include thermal hazard analysis and investigation of decomposition mechanisms, offering insights into the stability and safety of materials containing this compound (Ni, Yao, Yao, Jiang, Wang, Shu, & Pan, 2020).
Photoluminescence and Metal-Organic Frameworks : This compound has been used in the synthesis of metal–organic frameworks (MOFs) exhibiting photoluminescence. These frameworks have potential applications in materials science, particularly in the development of luminescent materials (Calahorro et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMILUUVWLRKJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333101 | |
| Record name | 5-(4-Pyridyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Pyridyl)-1H-Tetrazole | |
CAS RN |
14389-12-9 | |
| Record name | 5-(4-Pyridyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14389-12-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




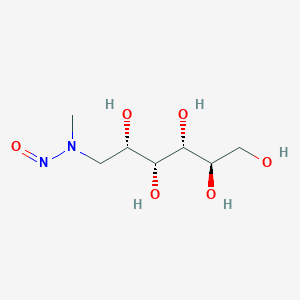
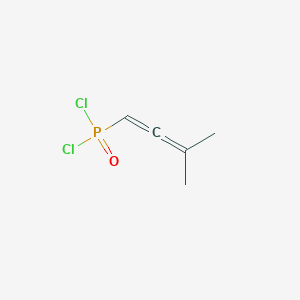
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)

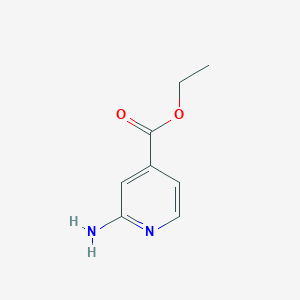
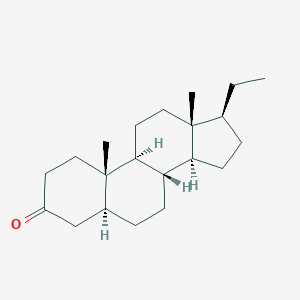
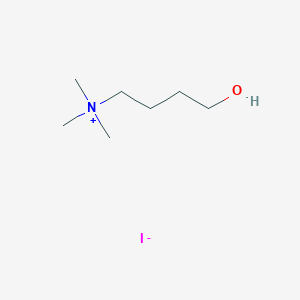
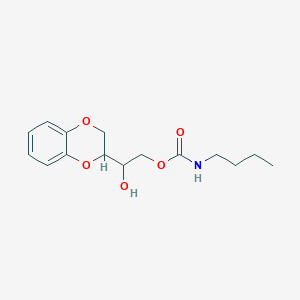

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)

